The synthesis of 3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride typically involves the following steps:
This method can be scaled for industrial production, utilizing larger equipment and more efficient solvent recovery systems to ensure high yield and purity.
The molecular structure of 3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride can be described as follows:
3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride can undergo several chemical reactions:
The mechanism of action for compounds like 3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride is not fully elucidated, but it is believed that its structural components allow it to interact with biological targets such as enzymes or receptors.
Experimental data supporting these mechanisms often involve biochemical assays where the compound's effects on specific pathways are measured.
The physical and chemical properties of 3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride are crucial for understanding its behavior in various applications:
The applications of 3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride span several scientific domains:
Systematic Nomenclature:
Table 1: Structural Identifiers
| Identifier Type | Value |
|---|---|
| SMILES (Free base) | O=CC1=CC(OCCCN2CCCCC2)=CC=C1 |
| SMILES (Hydrochloride) | O=CC1=CC=CC(OCCCN2CCCCC2)=C1.[H]Cl |
| InChIKey (Free base) | VRFBHRVCCZPEFY-UHFFFAOYSA-N |
| Molecular Formula | C₁₅H₂₁NO₂·HCl (C₁₅H₂₂ClNO₂) |
| Molecular Weight | 283.79 g/mol (HCl salt) |
The molecular architecture comprises three key units:
Synthetic Chemistry Applications
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4